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For Researchers, Scientists, and Drug Development Professionals

Introduction
Leontopodic acid, a unique and potent natural compound derived from the Edelweiss plant

(Leontopodium alpinum), is gaining significant attention in cosmetic science for its remarkable

anti-aging, antioxidant, and anti-inflammatory properties.[1][2] This document provides detailed

application notes, experimental protocols, and quantitative data to support researchers and

drug development professionals in harnessing the benefits of leontopodic acid for advanced

skincare formulations.

Key Bioactivities and Mechanisms of Action
Leontopodic acid exerts its beneficial effects on the skin through multiple mechanisms:

Potent Antioxidant Activity: Leontopodic acid is a powerful free radical scavenger,

demonstrating antioxidant capacity even greater than some common standards like Vitamin

C and Trolox.[1][3] This activity helps protect skin cells from oxidative damage induced by

UV radiation and environmental pollutants, thereby mitigating premature aging.[4]

Anti-inflammatory Effects: Leontopodic acid has been shown to inhibit key inflammatory

pathways in the skin. Notably, it can suppress the NF-κB signaling cascade, reducing the

expression of pro-inflammatory cytokines and mediators that contribute to skin irritation and

redness.[5][6]
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Collagen Synthesis and Protection: Leontopodic acid stimulates the production of collagen

I, a crucial protein for maintaining skin's structural integrity and elasticity.[2] Concurrently, it

inhibits the activity of Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades

collagen in response to stressors like UV radiation and blue light.[2][7]

Skin Barrier Enhancement: By promoting the expression of key proteins involved in the

formation of the skin barrier, leontopodic acid helps to strengthen the skin's natural

defenses, improve hydration, and reduce sensitivity.[8][9]

Protection from Blue Light-Induced Damage: Leontopodic acid has been shown to mitigate

the damaging effects of blue light on skin cells by inhibiting the OPN3-calcium signaling

pathway, reducing reactive oxygen species (ROS) production, and preventing collagen

degradation.[2][7]

Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on

Leontopodic Acid and Leontopodium alpinum Callus Culture Extract (LACCE), of which

leontopodic acid is a major active component.

Table 1: In Vitro Antioxidant Activity
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Assay
Test
Substance

Concentration
Antioxidant
Activity

Reference

DPPH Radical

Scavenging
LACCE 0.1% 2.85% [8]

LACCE 0.5%

Lower than

Vitamin C

(14.05%)

[8]

LACCE 1%
20.47% (Higher

than Vitamin C)
[8]

DNA Protection

(Oxidative

Damage)

Leontopodic Acid 1.89 µM IC50 [1]

Trolox Equivalent

Antioxidant

Capacity (TEAC)

Leontopodic Acid - 1.53 ± 0.11 [1]

Table 2: In Vitro Anti-inflammatory and Anti-aging Effects
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Assay Target
Test
Substance

Concentrati
on

Effect Reference

Collagen I

Synthesis

COL-I

Expression

Leontopodic

Acid A
20 µM

Significant

Promotion
[2]

MMP-1

Inhibition

MMP-1

Expression

Leontopodic

Acid A
20 µM

Significant

Reduction
[2]

MMP-2

Inhibition

MMP-2

Expression
LACCE 0.1% - 1%

Gradual

Decrease

with

increasing

concentration

[8]

Chemokine

Release (IL-

8, IP-10,

MCP-1)

Pro-

inflammatory

Cytokines

Leontopodic

Acid
1 - 100 µg/mL

Dose-

dependent

Inhibition

[5]

Aquaporin 3

(AQP3)

Expression

Moisturizing

Effect
LACCE 0.1% - 1%

3.19 to 4.5-

fold increase
[8]

Table 3: In Vivo Clinical Efficacy of LACCE (1%)
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Parameter Duration Result Reference

Periorbital Wrinkles

(Ra and Rq values)
3 time points

Significant

Improvement vs.

Placebo

[8][9]

Skin Elasticity (Gross,

Net, and Biological)
3 time points

Significant

Improvement vs.

Placebo

[8][9]

Dermal Density 3 time points

Significant

Improvement vs.

Placebo

[8][9]

Skin Thickness 3 time points

Significant

Improvement vs.

Placebo

[8][9]

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Caption: Signaling pathways modulated by Leontopodic Acid in skin cells.
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Experimental Workflows

Preparation

Reaction Measurement & Analysis

Prepare DPPH Solution
(e.g., 0.1 mM in methanol)

Mix DPPH solution with
Leontopodic Acid/Control

Prepare Leontopodic Acid dilutions
(various concentrations)

Prepare Positive Control
(e.g., Ascorbic Acid)

Incubate in the dark
(e.g., 30 minutes)

Measure Absorbance
(at 517 nm) Calculate % Inhibition Determine IC50 Value

Click to download full resolution via product page

Caption: Workflow for DPPH Radical Scavenging Assay.

Cell Culture & Treatment Sircol Collagen Assay Analysis

Seed Human Dermal Fibroblasts Treat with Leontopodic Acid
(various concentrations) for 48-72h Collect cell culture supernatant Add Sircol Dye Reagent to supernatant Incubate to form collagen-dye precipitate Centrifuge and remove unbound dye Solubilize bound dye Measure Absorbance

(at 556 nm) Quantify collagen using a standard curve

Click to download full resolution via product page

Caption: Workflow for In Vitro Collagen Synthesis Assay.

Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This protocol determines the free radical scavenging activity of leontopodic acid.

Materials:
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DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol (spectrophotometric grade)

Leontopodic acid

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in a dark bottle to prevent degradation.

Preparation of Test Samples: Prepare a stock solution of leontopodic acid in methanol.

From the stock solution, prepare a series of dilutions to obtain different final concentrations

for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Assay:

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the different dilutions of leontopodic acid, positive control, or methanol (as

a blank) to the respective wells.

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the following

formula:

Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample

is the absorbance of the DPPH solution with the leontopodic acid or positive control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50 Determination: Plot the percentage of scavenging activity against the concentration of

leontopodic acid. The IC50 value (the concentration required to scavenge 50% of the

DPPH radicals) can be determined from the graph.

In Vitro Collagen I Synthesis Assay (Sircol™ Soluble
Collagen Assay)
This protocol quantifies the amount of newly synthesized soluble collagen released into the

culture medium by human dermal fibroblasts.

Materials:

Human Dermal Fibroblasts (HDFs)

Cell culture medium (e.g., DMEM) with supplements

Leontopodic acid

Sircol™ Soluble Collagen Assay kit

96-well microplate

Microplate reader

Procedure:

Cell Culture and Treatment:

Seed HDFs in a 24-well plate at an appropriate density and allow them to adhere

overnight.

Replace the medium with fresh medium containing various non-cytotoxic concentrations of

leontopodic acid. Include a vehicle control (medium with the solvent used to dissolve

leontopodic acid) and a positive control (e.g., TGF-β1).

Incubate the cells for 48-72 hours.

Sample Collection: Collect the cell culture supernatant from each well.
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Collagen Quantification (following the Sircol™ Assay protocol):

Add 1 mL of Sircol Dye Reagent to 200 µL of the collected supernatant in a centrifuge

tube.

Mix and incubate at room temperature for 30 minutes to allow the collagen-dye complex to

precipitate.

Centrifuge at 10,000 x g for 10 minutes.

Carefully discard the supernatant.

Add 750 µL of ice-cold Acid-Salt Wash Reagent, vortex, and centrifuge again.

Discard the supernatant and add 250 µL of Alkali Reagent to dissolve the pellet.

Transfer 200 µL of the solution to a 96-well microplate.

Measurement: Measure the absorbance at 556 nm using a microplate reader.

Calculation: Quantify the amount of collagen in each sample by comparing the absorbance

values to a standard curve prepared using the collagen standard provided in the kit. Express

the results as a percentage increase in collagen synthesis compared to the vehicle control.

MMP-1 Inhibition Assay (Fluorogenic)
This protocol measures the ability of leontopodic acid to inhibit the enzymatic activity of MMP-

1.

Materials:

Recombinant human MMP-1

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

Leontopodic acid
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Positive control inhibitor (e.g., GM6001)

96-well black microplate

Fluorescence microplate reader

Procedure:

Preparation:

Prepare a working solution of recombinant human MMP-1 in the assay buffer.

Prepare a working solution of the fluorogenic MMP-1 substrate in the assay buffer.

Prepare a series of dilutions of leontopodic acid and the positive control in the assay

buffer.

Assay:

In a 96-well black microplate, add 50 µL of the assay buffer.

Add 10 µL of the different dilutions of leontopodic acid, positive control, or assay buffer

(for uninhibited control).

Add 20 µL of the MMP-1 working solution to all wells except the blank.

Pre-incubate at 37°C for 15 minutes.

Initiate the reaction by adding 20 µL of the MMP-1 substrate working solution to all wells.

Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm)

kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader.

Calculation:

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve)

for each concentration.

Calculate the percentage of MMP-1 inhibition using the following formula:
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IC50 Determination: Plot the percentage of inhibition against the concentration of

leontopodic acid to determine the IC50 value.

Conclusion
Leontopodic acid presents a compelling profile for use in advanced cosmetic and

dermatological applications. Its multifaceted mechanism of action, targeting key drivers of skin

aging and inflammation, supported by the growing body of in vitro and in vivo data, positions it

as a promising ingredient for the development of next-generation skincare products. The

protocols and data provided herein offer a solid foundation for further research and formulation

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]

2. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light
Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

3. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin
production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]

4. prescription-professional.nl [prescription-professional.nl]

5. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium
alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC
[pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. mdpi.com [mdpi.com]

8. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through
Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/product/b1243526?utm_src=pdf-body
https://www.benchchem.com/product/b1243526?utm_src=pdf-custom-synthesis
https://www.tiiips.com/m/tiiips/home?action=listReviews&reviewID=27155&oID=32544
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7607150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7607150/
https://prescription-professional.nl/en/blogs/the-science-behind/the-skin-benefits-of-edelweiss-leontopodium-alpinum
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474292/
https://www.mdpi.com/1422-0067/22/5/2334
https://www.mdpi.com/1420-3049/28/5/2172
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074254/
https://www.researchgate.net/publication/339495239_Anti-Aging_Effects_of_Leontopodium_alpinum_Edelweiss_Callus_Culture_Extract_Through_Transcriptome_Profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols: Leontopodic Acid in
Cosmetic Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243526#using-leontopodic-acid-in-cosmetic-
science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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